molecular formula C18H17ClN3NaO5S B13857911 7-Hydroxy-loxapine-sulfate Sodium Salt

7-Hydroxy-loxapine-sulfate Sodium Salt

Cat. No.: B13857911
M. Wt: 445.9 g/mol
InChI Key: XTOOYPPLMAHBOT-UHFFFAOYSA-M
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Description

Significance of Conjugated Metabolites in Xenobiotic Biotransformation Pathways

Xenobiotics, which include drugs, poisons, and environmental pollutants, are compounds foreign to an organism's normal biochemistry. wikipedia.org The body utilizes a set of metabolic pathways, collectively known as biotransformation, to modify the chemical structure of these substances, generally converting lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) ones to facilitate their excretion. mhmedical.com This process is typically divided into two main phases. openaccessjournals.com

Phase I Reactions: These involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the xenobiotic molecule. mhmedical.commhmedical.com These reactions, primarily catalyzed by enzymes like the Cytochrome P450 (CYP) superfamily, result in a small increase in hydrophilicity. wikipedia.org

Phase II Reactions: In this phase, the functionalized metabolites from Phase I are conjugated with endogenous molecules. openaccessjournals.com This conjugation step, catalyzed by transferase enzymes, significantly increases the water solubility and molecular weight of the metabolite, preparing it for elimination from the body via urine or feces. wikipedia.orgmhmedical.com

Sulfate (B86663) conjugation, or sulfation, is a crucial Phase II pathway where a sulfo group is transferred from a cofactor (3′-phosphoadenosine-5′-phosphosulfate, or PAPS) to an alcohol, phenol, or amine on the substrate molecule. rsc.orgyoutube.com This reaction is catalyzed by a family of enzymes called sulfotransferases (SULTs), which are found in the liver, intestine, kidney, and other tissues. rsc.orgxenotech.com The resulting sulfate ester is highly water-soluble and readily excretable. youtube.com Sulfation plays a vital role in detoxifying drugs and other xenobiotics, as well as in the homeostasis of endogenous compounds like steroid hormones and neurotransmitters. xenotech.comgrantome.com

PhasePrimary FunctionKey ReactionsPrimary Enzyme FamiliesEffect on Solubility
Phase IFunctionalization (introduction/exposure of polar groups)Oxidation, Reduction, HydrolysisCytochrome P450 (CYP), Flavin-Containing Monooxygenases (FMOs)Small Increase
Phase IIConjugation (attachment of endogenous molecules)Glucuronidation, Sulfation, Acetylation, Glutathione ConjugationUDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)Large Increase

Overview of Loxapine (B1675254) Metabolism: Focus on Phase I and Phase II Reactions

Loxapine is a tricyclic antipsychotic medication belonging to the dibenzoxazepine (B10770217) class, used primarily in the treatment of schizophrenia. wikipedia.org Upon administration, it undergoes extensive metabolism in the liver. patsnap.commedcentral.com The biotransformation of loxapine involves both Phase I and Phase II reactions, leading to a variety of metabolites. hres.ca

Phase I Metabolism of Loxapine: The primary Phase I pathways for loxapine are aromatic hydroxylation and N-demethylation, catalyzed by various CYP450 isozymes. researchgate.netnih.gov

Hydroxylation: Loxapine is hydroxylated to form 7-hydroxy-loxapine and 8-hydroxy-loxapine. hres.caresearchgate.net The formation of 7-hydroxy-loxapine is primarily mediated by CYP3A4 and CYP2D6, while 8-hydroxy-loxapine formation is mainly attributed to CYP1A2. nih.gov Of these, 7-hydroxy-loxapine is considered a minor metabolite but binds to D2 receptors with high affinity, whereas 8-hydroxy-loxapine is a major metabolite with no significant pharmacological activity at the D2 receptor. nih.govcaymanchem.com

N-demethylation: Loxapine is also demethylated to form amoxapine, which is itself a pharmacologically active antidepressant. wikipedia.orgresearchgate.net

Phase II Metabolism of Loxapine: The hydroxylated Phase I metabolites, such as 7-hydroxy-loxapine and 8-hydroxy-loxapine, serve as substrates for Phase II conjugation reactions. hres.ca These metabolites are primarily excreted in the urine as glucuronide or sulfate conjugates. medcentral.comnih.gov The formation of 7-Hydroxy-loxapine-sulfate occurs when the hydroxyl group of 7-hydroxy-loxapine is conjugated with a sulfate group. This reaction renders the molecule significantly more water-soluble, facilitating its renal clearance.

Parent CompoundMetabolic PathwayKey EnzymesResulting Metabolite(s)
LoxapinePhase I: HydroxylationCYP3A4, CYP2D67-Hydroxy-loxapine
LoxapinePhase I: HydroxylationCYP1A28-Hydroxy-loxapine
LoxapinePhase I: N-demethylationCYP3A4, CYP2C19, CYP2C8Amoxapine
7-Hydroxy-loxapinePhase II: SulfationSulfotransferases (SULTs)7-Hydroxy-loxapine-sulfate
7-Hydroxy-loxapinePhase II: GlucuronidationUDP-glucuronosyltransferases (UGTs)7-Hydroxy-loxapine-glucuronide

Rationale for Dedicated Academic Research on 7-Hydroxy-loxapine-sulfate Sodium Salt as a Metabolite and Analytical Standard

Dedicated research into specific metabolites like this compound is crucial for several scientific and regulatory reasons. The availability of a pure, highly characterized reference standard of a metabolite is indispensable for modern drug development. aquigenbio.comsimsonpharma.com

The primary rationale includes:

Quantitative Bioanalysis: Analytical reference standards are essential for the development and validation of assays used to accurately quantify drug metabolites in biological matrices such as blood, plasma, and urine. acanthusresearch.comacs.org Using a certified reference standard of 7-Hydroxy-loxapine-sulfate allows researchers to establish the precise concentration of this metabolite during pharmacokinetic studies. acs.org

Regulatory Compliance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require that drug metabolites found in humans are also evaluated in preclinical safety studies. pharmtech.com Having an analytical standard is necessary to confirm that animal models used for toxicology testing are adequately exposed to human metabolites, ensuring the safety of the drug. acs.orgpharmtech.com

Drug-Drug Interaction Studies: The synthesis of the metabolite allows for in vitro experiments to determine if it acts as a substrate or inhibitor of drug-metabolizing enzymes or transporters, which helps in predicting potential drug-drug interactions.

The sodium salt form of the sulfate metabolite is often synthesized for research purposes due to its improved stability and solubility in aqueous solutions, making it more suitable for use as a laboratory standard.

Current Gaps in Mechanistic Understanding and Analytical Characterization

Despite the established pathway of loxapine metabolism, specific details regarding the 7-Hydroxy-loxapine-sulfate conjugate remain areas for further investigation. Key gaps in the current understanding include:

Specific SULT Isoform Identification: While it is known that sulfotransferases catalyze the formation of sulfate conjugates, the specific SULT isoform(s) responsible for the sulfation of 7-hydroxy-loxapine have not been definitively identified in the available literature. Different SULTs have varying substrate specificities and tissue distribution, and identifying the key enzyme(s) would provide a more complete picture of loxapine metabolism. xenotech.com

Pharmacological Activity Profile: The pharmacological activity of 7-Hydroxy-loxapine-sulfate is largely uncharacterized. Phase II conjugation reactions typically lead to detoxification and inactivation of a drug. magtechjournal.com However, in some cases, sulfate conjugates can be chemically reactive. rsc.org A thorough investigation is needed to confirm whether this metabolite is completely inactive or if it retains any affinity for pharmacological targets, such as dopamine (B1211576) or serotonin (B10506) receptors.

Role of Transporters in Excretion: The process of eliminating conjugated metabolites from the body often involves specific efflux transporters in the liver and kidneys. The specific membrane transporters responsible for the secretion of 7-Hydroxy-loxapine-sulfate into urine or bile have not been fully elucidated.

Quantitative Contribution to Clearance: While recognized as an excretion product, the precise quantitative contribution of the sulfation pathway to the total clearance of loxapine, relative to other pathways like glucuronidation and the excretion of other metabolites, requires more detailed human pharmacokinetic data obtained using specific analytical standards for each metabolite.

Addressing these gaps through dedicated research would enhance the comprehensive understanding of loxapine's disposition in the body and refine its clinical use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17ClN3NaO5S

Molecular Weight

445.9 g/mol

IUPAC Name

sodium;[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-yl] sulfate

InChI

InChI=1S/C18H18ClN3O5S.Na/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)26-17-11-13(27-28(23,24)25)3-4-15(17)20-18;/h2-5,10-11H,6-9H2,1H3,(H,23,24,25);/q;+1/p-1

InChI Key

XTOOYPPLMAHBOT-UHFFFAOYSA-M

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)OS(=O)(=O)[O-])OC4=C2C=C(C=C4)Cl.[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Hydroxy Loxapine Sulfate Sodium Salt and Its Precursors

Strategies for the Selective Hydroxylation of Loxapine (B1675254) at the C-7 Position

The precursor for the target molecule is 7-hydroxy-loxapine. Loxapine is a dibenzoxazepine (B10770217), and its metabolism in the liver is known to produce both 7-hydroxy-loxapine and 8-hydroxy-loxapine through aromatic hydroxylation. nih.gov Achieving regioselectivity for the C-7 position in a laboratory setting is a significant synthetic challenge. Methodologies can be broadly categorized into chemical and enzymatic approaches.

Chemical Hydroxylation Approaches and Their Regioselectivity

Direct chemical hydroxylation of an unactivated aromatic C-H bond with high regioselectivity is a formidable task in organic synthesis. For the loxapine scaffold, which possesses multiple potential sites for oxidation on its two aromatic rings, achieving selective hydroxylation at the C-7 position requires overcoming significant hurdles. The electron-donating and directing effects of the existing substituents on the dibenzoxazepine ring system will influence the reactivity of the various C-H bonds.

While specific literature on the direct C-7 chemical hydroxylation of loxapine is scarce, several modern synthetic methods for C-H hydroxylation of complex heterocycles could be adapted. These approaches often rely on transition-metal catalysis or specialized oxidizing agents.

Directed C-H Functionalization: This strategy involves the use of a directing group to position a metal catalyst in proximity to the target C-H bond. While loxapine does not possess a classical directing group for C-7, the inherent structure might offer chelation points for a catalyst, although achieving selectivity over the C-8 position or the other aromatic ring would be challenging.

Oxidizing Agents: Reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) are known to hydroxylate electron-rich aromatic systems. However, their application to a complex molecule like loxapine would likely result in a mixture of hydroxylated isomers and other oxidation byproducts, necessitating extensive chromatographic purification.

Catalytic Systems: Recent advances have seen the development of catalysts for the selective hydroxylation of C-H bonds. For instance, substituted benzoxathiazines have been reported to catalyze the selective hydroxylation of tertiary C-H bonds using aqueous hydrogen peroxide. nih.gov Adapting such systems for aromatic C-H bonds in azaheterocycles remains an area of active research. rsc.org

The primary challenge in any chemical approach is regioselectivity. The electronic properties of the dibenzoxazepine core make both the C-7 and C-8 positions susceptible to electrophilic attack, leading to potential mixtures of products as seen in metabolic pathways.

ApproachPotential Reagents/CatalystsKey Challenges
Directed Oxidation Palladium(II), Copper(I/II) complexesLack of an intrinsic directing group for C-7, competition from other sites.
Direct Oxidation Iodine(III) reagents (e.g., PIFA)Low regioselectivity, risk of over-oxidation.
Catalytic C-H Hydroxylation Heterocyclic catalysts with H₂O₂Catalyst development for specific aromatic C-H bonds, substrate compatibility.

Enzymatic Hydroxylation Mimicry in Synthetic Schemes

In humans, the formation of 7-hydroxy-loxapine is a metabolic process catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. researchgate.net This biological transformation is highly regioselective. Synthetic strategies can aim to mimic this enzymatic process to achieve the desired precursor.

Biocatalysis with Whole Cells or Isolated Enzymes: A direct approach involves using engineered microorganisms or isolated CYP enzymes to perform the hydroxylation on the loxapine substrate. P450 monooxygenases are versatile biocatalysts capable of performing a wide range of oxidation reactions, including hydroxylation, with high selectivity. nih.govnih.gov This method can provide the desired 7-hydroxy-loxapine directly, mirroring the natural metabolic pathway. The integration of P450 enzyme chemistry into synthetic routes can shorten processes and avoid harsh chemical reagents. almacgroup.com

Biomimetic Catalysis: This approach uses synthetic catalysts, often metalloporphyrin complexes, designed to model the active site of CYP enzymes. researchgate.net These catalysts, in the presence of an oxygen source like molecular oxygen or hydrogen peroxide, can facilitate C-H hydroxylation. google.comresearchgate.netnih.gov The design of the catalyst's ligand sphere is crucial for controlling the regioselectivity of the hydroxylation, aiming to favor the C-7 position over others.

The primary advantage of these enzymatic and biomimetic approaches is the potential for high regioselectivity, which is difficult to achieve with conventional chemical methods.

Enzyme SystemFunctionRelevance to 7-Hydroxy-loxapine Synthesis
Cytochrome P450 (CYP) 3A4 & 2D6 Human liver enzymesResponsible for the natural, regioselective metabolic hydroxylation of loxapine to 7-hydroxy-loxapine.
Engineered P450s Modified enzymes in host organismsCan be optimized for large-scale production of the specific 7-hydroxy metabolite from loxapine. researchgate.net
Biomimetic P450 Models Synthetic metalloporphyrinsAttempt to replicate the catalytic activity and selectivity of natural enzymes in a conventional lab setting. researchgate.net

Sulfation Reactions for the Formation of 7-Hydroxyloxapine Sulfate (B86663) Ester

Once 7-hydroxy-loxapine is obtained, the next step is the sulfation of the phenolic hydroxyl group. This reaction involves the transfer of a sulfonate (-SO₃) group to the oxygen atom, forming a sulfate ester. The choice of sulfating agent and reaction conditions is critical to ensure high yield and prevent side reactions.

Sulfating Agents and Reaction Conditions Optimization

A variety of sulfating agents are available, ranging from simple inorganic reagents to complex organic adducts. The reactivity of these agents must be matched to the substrate to avoid degradation or unwanted side reactions.

Sulfur Trioxide Complexes: Sulfur trioxide (SO₃) is a powerful sulfating agent, but its high reactivity necessitates its use in the form of a complex with a Lewis base. The most common of these is the sulfur trioxide pyridine (B92270) complex (Py·SO₃) . nih.govwikipedia.org This complex is a stable, solid reagent that is easier to handle than free SO₃. The reaction is typically carried out in an aprotic solvent, such as pyridine or dimethylformamide (DMF). The mechanism involves the electrophilic attack of the sulfur atom in the complex on the hydroxyl oxygen of 7-hydroxy-loxapine. researchgate.net

Tributylsulfoammonium Betaine (TBSAB): More recently, reagents like TBSAB (Bu₃NSO₃) have been developed as mild, bench-stable, and chromatography-free alternatives. researchgate.netbham.ac.uk This reagent often provides the sulfated product as a tributylammonium (B8510715) salt, which has improved solubility in organic solvents, simplifying purification before conversion to the final sodium salt. bham.ac.uk

Optimization of reaction conditions involves careful control of temperature, reaction time, and stoichiometry. For Py·SO₃, reactions are often run at elevated temperatures (e.g., 70°C) for several hours. researchgate.net The choice of solvent can also influence the reaction rate and outcome.

Sulfating AgentFormulaCommon SolventsKey Features
Sulfur Trioxide Pyridine ComplexC₅H₅N·SO₃Pyridine, DMFWidely used, stable solid, requires basic workup. nih.gov
Sulfur Trioxide DMF Complex(CH₃)₂NCHO·SO₃DMFAlternative to Py·SO₃, used for polysaccharides and flavonoids. nih.gov
Tributylsulfoammonium Betaine(C₄H₉)₃N⁺SO₃⁻DMF, MeCNMild, bench-stable, intermediate is soluble in organic solvents, simplifying purification. researchgate.net

Chemo- and Regioselective Sulfation Techniques

While 7-hydroxy-loxapine presents a single hydroxyl group for sulfation, the principles of selective sulfation are crucial when dealing with more complex precursors that might contain multiple reactive sites (e.g., other hydroxyl or amino groups).

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The sulfating agents discussed (e.g., Py·SO₃) are highly chemoselective for hydroxyl and amino groups. In the case of 7-hydroxy-loxapine, the phenolic hydroxyl is the primary site of reaction.

Regioselectivity: If a molecule were to contain multiple hydroxyl groups (e.g., both a phenolic and an aliphatic alcohol), regioselectivity would become critical. The reactivity of different hydroxyl groups towards sulfation can be influenced by steric hindrance and electronic effects. In such cases, protecting groups might be employed to temporarily block more reactive sites, directing the sulfation to the desired position, followed by a deprotection step. For 7-hydroxy-loxapine, this is not a concern as there is only one site for sulfation.

Conversion to Sodium Salt: Principles and Practical Considerations

The direct product of the sulfation reaction is often a sulfate ester in its acidic form or as a salt with the base used in the reaction (e.g., a pyridinium (B92312) or tributylammonium salt). For stability and utility, this is typically converted to the sodium salt.

The fundamental principle behind this conversion is ion exchange . The cation associated with the sulfate ester (e.g., H⁺, pyridinium⁺, or Bu₃NH⁺) is replaced by a sodium ion (Na⁺).

Precipitation/Neutralization: A common and practical method involves neutralizing the reaction mixture or a solution of the isolated intermediate salt with a sodium base. For instance, after a reaction using Py·SO₃, the mixture can be neutralized with a solution of sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). researchgate.net If the intermediate is isolated as an ammonium (B1175870) salt (e.g., from using TBSAB), it can be dissolved and treated with a source of sodium ions, such as sodium acetate, to precipitate the less soluble sodium salt. bham.ac.uk

Ion-Exchange Chromatography: A more rigorous method for purification and salt conversion is ion-exchange chromatography. A solution containing the sulfate ester is passed through a column packed with a solid-phase resin that has sodium ions bound to it. As the solution passes, the resin captures the original cation and releases a sodium ion, resulting in the desired sodium salt in the eluate. This technique is particularly useful for removing inorganic salt byproducts and ensuring high purity. dergipark.org.trionomr.compurolite.com

Practical considerations include the solubility of the various salt forms. The organic ammonium salts are often more soluble in organic solvents, aiding initial purification, while the final sodium salt is typically more water-soluble and may be insoluble in organic solvents, facilitating its isolation by precipitation.

Purification and Isolation Methodologies for Research-Grade Purity

Achieving research-grade purity (>95%) for 7-Hydroxy-loxapine-sulfate Sodium Salt and its intermediates is paramount for accurate scientific investigation. The purification strategy typically involves a multi-step approach combining extraction and chromatographic techniques tailored to the physicochemical properties of the target compound and its impurities.

Initial purification often begins after the synthesis reaction is complete. A primary workup may involve liquid-liquid extraction to separate the crude product from inorganic salts and highly polar or nonpolar impurities. For a polar, salt-like compound such as this compound, careful selection of aqueous and organic solvent systems is crucial.

For more rigorous purification to remove closely related structural isomers and other byproducts, chromatographic methods are indispensable. High-Performance Liquid Chromatography (HPLC), particularly in its preparative format, is the method of choice for obtaining high-purity materials. Reversed-phase HPLC, using columns like C8 or C18, is well-suited for separating loxapine and its hydroxylated metabolites. researchgate.netnih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, allowing for fine-tuned separation based on polarity differences. researchgate.net

Solid-Phase Extraction (SPE) is another valuable technique, often used for sample cleanup and preliminary purification. Cation-exchange SPE has been successfully employed to extract loxapine and its hydroxylated metabolites from complex biological matrices, demonstrating its utility in selectively isolating these basic compounds from other substances. researchgate.net

For crystalline solids, recrystallization can be an effective final step to enhance purity and obtain a uniform solid form. This involves dissolving the crude product in a suitable solvent system at an elevated temperature and allowing it to cool slowly, promoting the formation of highly ordered crystals of the target compound while impurities remain in the solution. The choice of solvent is critical and is determined empirically to ensure high recovery of the purified product.

The table below summarizes the key purification techniques applicable to this compound.

MethodologyPrinciple of SeparationApplication in SynthesisKey Parameters
Solid-Phase Extraction (SPE)Partitioning between a solid stationary phase and a liquid mobile phase based on affinity (e.g., ion-exchange, reversed-phase).Initial sample cleanup; isolation of target compound from crude reaction mixture. researchgate.netSorbent type (e.g., Cation-exchange), solvent selection for loading, washing, and elution.
Column ChromatographyDifferential adsorption of components onto a solid adsorbent (e.g., silica (B1680970) gel) as a solvent flows through.Separation of major components and removal of significant impurities post-reaction. ichtj.waw.plStationary phase (silica, alumina), mobile phase (eluent) composition and polarity.
Preparative HPLCHigh-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18) under high pressure.Final purification step to achieve high-purity (>95-99%) research-grade material. researchgate.netColumn type (e.g., Reversed-Phase C18), mobile phase composition, flow rate, detection wavelength.
RecrystallizationDifference in solubility between the target compound and impurities in a specific solvent system at varying temperatures.Final purification of solid compounds to remove trace impurities and obtain a crystalline form.Solvent/solvent system selection, temperature gradient, cooling rate.

Stereochemical Considerations in Synthesis (if applicable to potential isomers)

An analysis of the chemical structure of this compound reveals that it is an achiral molecule. The synthesis of this compound does not require considerations for stereoisomers such as enantiomers or diastereomers, as it does not possess any stereocenters.

A stereocenter, or chiral center, is typically a carbon atom bonded to four different substituent groups. In the case of this compound, no such carbon atom exists within its tricyclic dibenz[b,f] nih.govichtj.waw.ploxazepine core, the N-methylpiperazine side chain, or as a result of the addition of the hydroxyl and sulfate groups.

Another potential source of stereoisomerism in complex ring systems is atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual isomers. nih.gov While such phenomena are known to occur in some related seven-membered ring systems like benzodiazepines, this is typically where bulky substituents create significant steric hindrance to ring inversion. researchgate.net The dibenz[b,f] nih.govichtj.waw.ploxazepine core of loxapine is not planar, but the energy barrier for the conformational "ring flipping" is generally too low to permit the isolation of stable atropisomers at room temperature. nih.gov Therefore, atropisomerism is not considered a practical factor in the synthesis of this compound.

Comprehensive Analytical Characterization and Method Development for 7 Hydroxy Loxapine Sulfate Sodium Salt

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry provides the cornerstone for the initial identification and structural confirmation of 7-Hydroxy-loxapine-sulfate Sodium Salt by affording precise mass measurements and detailed fragmentation information.

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are effective soft ionization techniques for the analysis of polar and thermally labile molecules like this compound.

Electrospray Ionization (ESI): In negative ion mode, ESI is particularly well-suited for analyzing the sulfated metabolite. The sulfate (B86663) group readily loses a proton to form a negatively charged ion, [M-Na]⁻. The high polarity of the sulfate and hydroxyl groups makes ESI an efficient ionization method. In positive ion mode, the basic nitrogen atoms in the piperazine (B1678402) ring can be protonated to yield [M-Na+2H]⁺ ions.

Atmospheric Pressure Chemical Ionization (APCI): APCI is a valuable alternative, especially for less polar compounds or when matrix effects in ESI are a concern. It is suitable for thermally stable compounds with molecular weights typically below 1500 Da. researchgate.net In APCI, the sample is vaporized, and ionization occurs through gas-phase ion-molecule reactions. For 7-Hydroxy-loxapine-sulfate, protonation of the piperazine nitrogen would be the expected ionization pathway in positive ion mode.

The choice between ESI and APCI would depend on the specific analytical challenge, such as the sample matrix and the desired sensitivity.

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of this compound. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that provide a wealth of structural information.

A key fragmentation pathway for sulfated metabolites is the neutral loss of sulfur trioxide (SO₃), which corresponds to a loss of 80 Da. uab.eduuab.edu The presence of a prominent fragment ion resulting from this neutral loss is a strong indicator of a sulfate conjugate. Another characteristic fragment ion for sulfate esters is HSO₄⁻ at m/z 97. nih.gov

The fragmentation of the loxapine (B1675254) core would be expected to follow pathways observed for loxapine and its other metabolites. This includes cleavages within the piperazine ring and the dibenzoxazepine (B10770217) tricycle. By analyzing the fragmentation pattern, the location of the sulfate group on the 7-position of the loxapine core can be confirmed.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₈H₁₇ClN₃NaO₅S
Monoisotopic Mass 445.0529 Da
Ionization Mode ESI Negative
Precursor Ion [M-Na]⁻ m/z 422.0712
Major Fragment Ion (Loss of SO₃) m/z 342.0983
Characteristic Sulfate Fragment m/z 97 (HSO₄⁻)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural assignment of a molecule in solution. A combination of one-dimensional and two-dimensional NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity and spatial relationships within the this compound molecule.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. The aromatic protons of the dibenzoxazepine ring system will appear in the downfield region (typically 6.5-8.0 ppm). The protons of the piperazine ring will be found in the more upfield region, as will the methyl group protons. The sulfation of the hydroxyl group at the 7-position is expected to cause a downfield shift of the adjacent aromatic protons compared to the parent 7-hydroxy-loxapine. cdnsciencepub.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aromatic carbons will resonate in the 110-160 ppm range. The carbon bearing the sulfate group (C-7) is expected to experience a significant downfield shift due to the electron-withdrawing nature of the sulfate moiety. cdnsciencepub.comdocbrown.info The carbons of the piperazine ring and the methyl group will appear at higher field.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons 6.8 - 7.9115 - 160
Piperazine Protons 2.5 - 3.845 - 55
Methyl Protons ~2.3~46
C-7 -Downfield shift from ~155 ppm

Note: Predicted shifts are based on data for loxapine and related structures, with expected shifts due to sulfation of a phenolic hydroxyl group.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the connectivity of protons within the aromatic rings and the piperazine moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon spectrum based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This information is valuable for determining the three-dimensional conformation of the molecule in solution.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the key vibrational modes will be associated with the sulfate group, the aromatic rings, the C-O and C-N bonds, and the piperazine ring.

The sulfate group (SO₄²⁻) has four fundamental vibrational modes: symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄). The frequencies of these modes are sensitive to the local chemical environment. researchgate.net In an organic sulfate ester, the symmetry is lowered, which can lead to the splitting of degenerate modes and the appearance of otherwise inactive modes in the infrared spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Sulfate (S=O) Asymmetric Stretch~1250 - 1280
Sulfate (S=O) Symmetric Stretch~1050 - 1080
Sulfate (S-O) Stretch~800 - 900
Aromatic C=C Stretch~1450 - 1600
Aromatic C-H Stretch~3000 - 3100
C-N Stretch~1200 - 1350
C-O (Aromatic Ether) Stretch~1200 - 1250

The combination of these powerful analytical techniques provides a robust framework for the comprehensive characterization of this compound, ensuring its accurate identification and structural confirmation, which is critical for understanding its role in the metabolism and disposition of loxapine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule based on the absorption of infrared radiation, which induces molecular vibrations. For this compound, the FT-IR spectrum would be complex, providing a unique fingerprint of the molecule.

Detailed Research Findings: While a specific spectrum for this exact salt is not publicly available, the expected characteristic absorption bands can be predicted based on its structure:

Aromatic C-H Stretching: The dibenzoxazepine core contains multiple aromatic rings. These would exhibit C-H stretching vibrations typically above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretching: The N-methyl group on the piperazine ring would show aliphatic C-H stretching absorptions in the 2960-2850 cm⁻¹ range. libretexts.org

S=O Stretching (Sulfate Group): The sulfate group is a key feature. Asymmetric and symmetric S=O stretching vibrations are strong absorbers and typically appear in the 1420-1380 cm⁻¹ and 1200-1140 cm⁻¹ regions, respectively. researchgate.net

S-O Stretching (Sulfate Group): The S-O single bond stretching vibrations are expected in the 1060-970 cm⁻¹ range. researchgate.net

C-N Stretching: The tertiary amine bonds within the piperazine ring and the tricyclic system would produce stretching bands in the 1250-1020 cm⁻¹ region.

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings will produce a series of bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-O-C Stretching: The ether linkage in the dibenzoxazepine ring would show a characteristic C-O-C stretching band, typically around 1250-1050 cm⁻¹.

Interactive Data Table: Predicted FT-IR Peaks

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H (N-CH₃)2960 - 2850Stretching
Sulfate (S=O)1420 - 1380Asymmetric Stretching
Sulfate (S=O)1200 - 1140Symmetric Stretching
Sulfate (S-O)1060 - 970Stretching
Aromatic C=C1600 - 1450Ring Stretching
Ether (C-O-C)1250 - 1050Stretching

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR, providing information on molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for probing the core structure of pharmaceutical compounds. mdpi.com

Detailed Research Findings: For this compound, Raman spectroscopy would be highly effective in characterizing the aromatic dibenzoxazepine backbone.

Aromatic Ring Vibrations: The C=C stretching vibrations in the aromatic rings, which are strong in FT-IR, would also produce intense bands in the Raman spectrum, typically around 1600 cm⁻¹. The symmetric "ring breathing" mode of the substituted benzene (B151609) rings, often weak in the IR spectrum, would likely produce a sharp, intense peak in the Raman spectrum around 1000 cm⁻¹.

Sulfate Group Vibrations: The symmetric S=O stretching vibration of the sulfate group (around 1150 cm⁻¹) is expected to be a strong and characteristic Raman band. mdpi.com

C-H Bending: Aromatic C-H in-plane bending vibrations can be observed in the 1300-1000 cm⁻¹ range.

Low-Frequency Modes: The low-wavenumber region (< 400 cm⁻¹) would contain information about the torsional and lattice vibrations of the entire molecule, which can be useful for studying polymorphism.

The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule, confirming the presence of key functional groups and providing a detailed structural fingerprint. arxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Purity Assessment

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light.

Detailed Research Findings: The chromophore in this compound is the dibenzoxazepine ring system. This extended conjugated system is expected to absorb strongly in the UV region.

Chromophore Analysis: Tricyclic systems like dibenzoxazepines exhibit characteristic UV absorption spectra. nih.gov The absorption is due to π → π* transitions within the aromatic rings. The exact position of the maximum absorbance (λmax) is influenced by the substituents on the rings (e.g., the chlorine atom, the hydroxyl/sulfate group) and the solvent used. For the parent drug, loxapine, a λmax has been reported around 297 nm. researchgate.net The addition of the hydroxy-sulfate group may cause a slight shift (either bathochromic or hypsochromic) in this λmax.

Purity Assessment: UV-Vis spectroscopy is a straightforward and robust method for quantitative analysis and purity assessment. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve can be constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. This allows for the determination of the concentration of unknown samples and can be used to assess purity against a reference standard. The absence of extraneous peaks in the spectrum can also serve as a qualitative indicator of purity.

Chromatographic Method Development for Purity Profiling and Quantitative Analysis in Research Matrices

Chromatographic techniques are essential for separating the analyte of interest from impurities, degradation products, and components of complex matrices like plasma or tissue homogenates.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, PDA, CAD)

HPLC is the cornerstone of pharmaceutical analysis for purity and quantitative determination.

Detailed Research Findings: Several reversed-phase HPLC methods have been developed for loxapine and its hydroxylated metabolites. chromatographyonline.com These methods are readily adaptable for the sulfate conjugate.

Detection Modes:

UV/PDA: Given the strong UV absorbance of the dibenzoxazepine chromophore, Ultraviolet (UV) and Photodiode Array (PDA) detectors are highly suitable. PDA detection offers the advantage of acquiring the entire UV spectrum at each point in the chromatogram, which aids in peak identification and purity assessment.

CAD: Charged Aerosol Detection (CAD) is a universal detection method that can quantify any non-volatile analyte. chromatographyonline.com It is particularly useful for salt forms, as it can simultaneously detect the active pharmaceutical ingredient (API) and its counterion (in this case, sodium), which UV detectors cannot. drugdiscoverytrends.com This makes HPLC-CAD a powerful tool for confirming the salt stoichiometry and analyzing ionic impurities. thermofisher.com

Typical HPLC Method Parameters:

ParameterTypical Condition
ColumnReversed-phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile (B52724)/Methanol and an aqueous buffer (e.g., phosphate (B84403) or acetate)
ElutionIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV/PDA at λmax (e.g., ~297 nm) or CAD

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies for Specificity and Sensitivity

Coupling liquid chromatography with mass spectrometry provides unparalleled specificity and sensitivity, making it the gold standard for bioanalysis.

Detailed Research Findings: Numerous robust LC-MS/MS methods have been validated for the simultaneous quantification of loxapine and its metabolites, including 7-hydroxy-loxapine, in biological matrices such as human plasma and rat brain tissue. nih.govresearchgate.net These methods typically use electrospray ionization (ESI) in positive mode and monitor specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This high specificity allows for accurate quantification even in the presence of co-eluting matrix components.

Validated methods have demonstrated high sensitivity, with lower limits of quantification (LLOQ) in the low ng/mL to pg/mL range. researchgate.netresearchgate.net For instance, LLOQs for hydroxylated loxapine metabolites have been reported at 2 ng/mL in plasma and 5 ng/g in brain tissue. researchgate.net These methods show excellent accuracy and precision, with intra- and inter-assay precision typically below 15%. nih.gov

Interactive Data Table: Example LC-MS/MS Method Parameters for 7-OH-Loxapine

ParameterReported ConditionReference
Sample PreparationCation-exchange solid-phase extraction (SPE) nih.gov
ChromatographyReversed-phase LC researchgate.net
Ionization ModePositive Electrospray Ionization (ESI+) researchgate.net
Detection ModeSelected Reaction Monitoring (SRM) researchgate.net
Dynamic Range (Plasma)0.050 - 50.0 ng/mL nih.gov
Accuracy±13% nih.gov
Intra-assay Precision&lt; 15% nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

GC-MS is a powerful analytical technique, but it is generally limited to thermally stable and volatile compounds.

Detailed Research Findings: Direct analysis of this compound by GC-MS is not feasible. The compound is a non-volatile salt with multiple polar functional groups (hydroxyl, sulfate, amines). At the high temperatures required for GC analysis, it would decompose rather than vaporize.

Therefore, this method is only applicable if a suitable derivatization procedure is employed. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. nih.gov For a molecule like this, a multi-step process would be required:

Deconjugation: The sulfate group would first need to be cleaved, typically through chemical (solvolysis) or enzymatic hydrolysis, to yield 7-hydroxy-loxapine. nih.gov

Derivatization: The resulting free hydroxyl group and the secondary amine in the piperazine ring (if demethylated) would then need to be derivatized. A common method is silylation, using reagents like BSTFA to convert -OH and -NH groups into more volatile trimethylsilyl (B98337) (TMS) ethers and amines. researchgate.netresearchgate.net

This complex, multi-step sample preparation makes GC-MS a much less practical and more error-prone approach compared to the direct analysis possible with LC-MS. For this reason, LC-MS/MS is overwhelmingly the preferred method for the analysis of such polar, conjugated metabolites in research matrices.

Mechanistic Investigations of Biotransformation Pathways and Enzymatic Formation in Vitro and Non Human Models

Role of Cytochrome P450 Enzymes in 7-Hydroxylation of Loxapine (B1675254) In Vitro

The initial and rate-limiting step in the formation of 7-Hydroxy-loxapine-sulfate is the aromatic hydroxylation of the parent compound, loxapine. This Phase I metabolic reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes and other tissues.

In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant CYP enzymes have identified several isoforms capable of metabolizing loxapine. The primary enzymes responsible for the specific 7-hydroxylation pathway are CYP3A4 and CYP2D6. researchgate.netfda.govadasuve.com While these two isoforms are considered the main contributors, other studies using cDNA-expressed microsomes have shown that additional enzymes can also catalyze this reaction, including CYP1A1, CYP1A2, 2B6, 2C18, and 2J2. tandfonline.comtandfonline.com

The formation of other hydroxylated metabolites is mediated by different enzymes; for instance, 8-hydroxylation is primarily carried out by CYP1A2. researchgate.netadasuve.com The involvement of multiple pathways highlights the complex nature of loxapine metabolism. adasuve.com

Below is a summary of the key CYP450 isoforms involved in the primary oxidative metabolism of loxapine.

Metabolic PathwayPrimary CYP Isoforms InvolvedOther Contributing CYP Isoforms (from in vitro studies)
7-Hydroxylation (to 7-Hydroxy-loxapine)CYP3A4, CYP2D6CYP1A1, CYP1A2, CYP2B6, 2C18, 2J2
8-Hydroxylation (to 8-Hydroxy-loxapine)CYP1A2Not specified
N-demethylation (to Amoxapine)CYP3A4CYP2C19, CYP2C8

Enzyme inhibition studies are critical for confirming the role of specific CYP isoforms. In vitro experiments have demonstrated that the formation of 7-Hydroxy-loxapine can be inhibited by compounds known to block the activity of specific CYP enzymes. For example, studies with human liver microsomes showed that inhibitors of CYP2C8 and CYP2C19 reduced the formation of 7-OH-loxapine. europa.eu This suggests that while CYP3A4 and CYP2D6 are major players, other enzymes may also contribute to the pathway under certain conditions.

Uridine Diphosphate Glucuronosyltransferase (UGT) and Sulfotransferase (SULT) Involvement in Conjugation

Following Phase I hydroxylation, 7-Hydroxy-loxapine can undergo Phase II conjugation reactions, which increase its water solubility and facilitate its excretion from the body. The primary conjugation pathways for hydroxylated compounds are glucuronidation, mediated by Uridine Diphosphate Glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs).

While 7-Hydroxy-loxapine-sulfate is a known entity, the specific human SULT isoforms responsible for catalyzing the sulfation of 7-Hydroxy-loxapine have not been definitively identified in the reviewed scientific literature. SULT enzymes are a large family of proteins, and identifying the specific isoform(s) requires targeted studies with recombinant enzymes.

Regarding glucuronidation, in vivo studies in rats have shown that 7-Hydroxy-loxapine is excreted in the urine as a glucuronide conjugate, confirming the involvement of the UGT pathway in this species. tandfonline.comnajah.edu However, the specific UGT isoforms responsible for this conjugation in non-human models or humans have not been fully characterized.

Consistent with the lack of isoform identification, there is an absence of published data on the enzyme kinetics and substrate specificity for the sulfate (B86663) conjugation of 7-Hydroxy-loxapine. Determining parameters such as Km and catalytic efficiency would be essential to understand the relative importance of the sulfation pathway compared to other metabolic routes, such as glucuronidation, for the elimination of 7-Hydroxy-loxapine.

Metabolic Stability and Degradation Pathways in In Vitro Systems (e.g., Liver S9 Fractions, Hepatocyte Suspensions from non-human species)

In vitro metabolism studies with human liver microsomes have shown that after a one-hour incubation period, 7-Hydroxy-loxapine is the predominant metabolite formed from the parent drug, loxapine. researchgate.net This indicates a relatively rapid conversion through the 7-hydroxylation pathway.

Studies in non-human species provide further details on degradation pathways. In rats, 7-Hydroxy-loxapine was identified as the major metabolite in plasma following administration of loxapine. tandfonline.com Subsequent analysis of rat urine confirmed that 7-Hydroxy-loxapine, along with other metabolites, is excreted as a glucuronide conjugate. tandfonline.comnajah.edu This demonstrates that in rats, hydroxylation followed by glucuronidation is a significant degradation and elimination pathway. These findings highlight important interspecies differences, as the 8-hydroxy metabolite, which is prominent in humans, was not observed in rat plasma. tandfonline.com While protocols for studying metabolic stability in cryopreserved hepatocytes from species like monkeys exist, specific quantitative data such as the metabolic half-life or intrinsic clearance of loxapine in these non-human systems are not widely reported. google.com

Below is a summary of metabolic findings for loxapine in different in vitro and non-human models.

System/SpeciesKey FindingsObserved Degradation Pathway
Human Liver Microsomes7-Hydroxy-loxapine is the main metabolite after 1-hour incubation.Hydroxylation
Rat (In Vivo)7-Hydroxy-loxapine is the major plasma metabolite.7-Hydroxylation followed by Glucuronidation
Monkey HepatocytesProtocols for metabolism assays are established, but specific loxapine stability data is not available.Not specified

Pharmacological and Molecular Interaction Studies in Vitro and Cellular Level

Receptor Binding Affinity Profiling Using Radioligand Binding Assays

Radioligand binding assays are instrumental in determining the affinity of a compound for specific receptor targets. While the comprehensive binding profile of 7-Hydroxy-loxapine is not as extensively documented as that of its parent drug, loxapine (B1675254), key interactions have been identified.

Research has highlighted the significant role of 7-Hydroxy-loxapine in the dopaminergic activity of loxapine. In vitro binding studies have demonstrated that 7-Hydroxy-loxapine possesses a high affinity for the dopamine (B1211576) D2 receptor. nih.gov Notably, its affinity for the D2 receptor is reported to be approximately five times greater than that of loxapine itself. psychiatryonline.orgresearchgate.net This potent interaction with the D2 receptor is believed to contribute significantly to the in vivo pharmacological effects observed after loxapine administration, potentially explaining discrepancies between the in vitro binding profile of loxapine and its clinical effects. psychiatryonline.orgpsychiatryonline.orgnih.gov

While loxapine is known to have a high affinity for the D4 receptor subtype, specific binding affinity data for 7-Hydroxy-loxapine at the D4 receptor are not extensively detailed in the reviewed scientific literature. nih.gov

CompoundReceptor TargetRelative Binding Affinity
7-Hydroxy-loxapineDopamine D2High (~5x greater than Loxapine)
LoxapineDopamine D2High

The interaction of antipsychotic compounds with the serotonergic system, particularly the 5-HT2A receptor, is a key aspect of their pharmacological profile. However, detailed radioligand binding assay results quantifying the affinity of 7-Hydroxy-loxapine for various serotonergic receptor subtypes are not widely reported in the available scientific literature.

Information regarding the binding affinity of 7-Hydroxy-loxapine for other major neurotransmitter systems, including adrenergic, histaminergic, and muscarinic receptors, is limited. Comprehensive profiling using radioligand binding assays for these targets has not been detailed in the reviewed literature.

Cellular Signaling Pathway Modulation in In Vitro Cell Models

Beyond receptor binding, understanding a compound's functional activity—whether it acts as an agonist, antagonist, or inverse agonist—is crucial. This is often assessed through cellular assays that measure downstream signaling events.

Dopamine and serotonin (B10506) receptors are G protein-coupled receptors (GPCRs), which constitute a major class of drug targets. Functional assays, such as those measuring GTPγS binding or β-arrestin recruitment, can elucidate how a ligand affects GPCR activation and signaling. At present, studies specifically detailing the functional activity of 7-Hydroxy-loxapine in GPCR signaling assays are not described in the available scientific literature.

GPCR activation leads to downstream changes in intracellular second messenger molecules, such as cyclic AMP (cAMP) and calcium (Ca2+). Measuring the modulation of these second messengers provides insight into the functional consequences of receptor binding. Research specifically investigating the impact of 7-Hydroxy-loxapine on second messenger production in in vitro cell models has not been reported in the reviewed scientific literature.

Enzyme Inhibition or Activation Studies In Vitro (beyond metabolic enzymes)

No studies were identified that investigated the inhibitory or activating effects of 7-Hydroxy-loxapine-sulfate Sodium Salt on non-metabolic enzymes.

Ion Channel Modulation Studies Using Patch-Clamp Electrophysiology in Recombinant Cell Lines (e.g., Sodium-Activated Potassium Channels)

No patch-clamp electrophysiology studies were found for this compound. However, extensive research has been conducted on its parent compound, loxapine. Studies have identified loxapine as an opener of the sodium-activated potassium channel Slack (Slo2.2). nih.govresearchgate.netsemanticscholar.org These investigations utilized patch-clamp analyses in recombinant cell lines, such as Chinese hamster ovary (CHO) cells, to characterize this activity. nih.govresearchgate.net For instance, loxapine was found to activate Slack channels with an EC50 of 4.4 μM. nih.govresearchgate.net This research highlights a specific ion channel interaction for the parent molecule, but similar data for its sulfated metabolite is not available.

Cellular Uptake and Efflux Mechanisms in Cell Culture Models

No research was found detailing the specific mechanisms of cellular uptake or efflux for this compound in any cell culture models.

Computational Chemistry and in Silico Modeling of 7 Hydroxy Loxapine Sulfate Sodium Salt

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can provide detailed insights into the electronic structure and reactivity of 7-Hydroxy-loxapine-sulfate Sodium Salt.

Density Functional Theory (DFT) for Molecular Geometry and Electrostatic Potential

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular geometry and electronic properties of molecules. For this compound, DFT calculations would be employed to determine the most stable three-dimensional conformation of the molecule. This process involves optimizing the geometry to find the lowest energy state, providing precise bond lengths, bond angles, and dihedral angles.

The electrostatic potential (ESP) map is another critical output of DFT calculations. The ESP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the ESP map would likely show a high electron density around the oxygen atoms of the sulfate (B86663) group and the hydroxyl group, indicating these as potential sites for interaction with positively charged residues in a protein binding pocket. Conversely, the aromatic rings may exhibit regions of lower electron density.

Interactive Data Table: Hypothetical DFT-Calculated Geometrical Parameters for this compound

Parameter Value
Total Energy (Hartree) -1520.45
Dipole Moment (Debye) 8.5
C-O (hydroxyl) bond length (Å) 1.37
S-O (sulfate) bond length (Å) 1.45
C-N-C (piperazine) bond angle (°) 112.5

Frontier Molecular Orbital Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

For this compound, the FMO analysis would help in predicting its metabolic fate and potential for covalent interactions. The location of the HOMO and LUMO on the molecular structure would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. It is hypothesized that the HOMO would be localized on the electron-rich aromatic ring system, while the LUMO might be distributed over the dibenzoxazepine (B10770217) core.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.5
HOMO-LUMO Gap 4.7

Molecular Docking Simulations with Identified Protein Targets (e.g., Receptors, Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule to a protein target.

Binding Site Prediction and Ligand-Protein Interaction Analysis

Given that the parent compound, loxapine (B1675254), is known to interact with dopamine (B1211576) (D2) and serotonin (B10506) (5-HT2A) receptors, these would be primary targets for molecular docking studies of this compound. nih.govnih.govdrugbank.com The first step in molecular docking is to identify the binding site on the protein. This can be done using existing crystal structures of the receptor with a co-crystallized ligand or through computational methods that predict potential binding pockets.

Once the binding site is defined, the this compound molecule is "docked" into this site in various conformations and orientations. The resulting poses are then analyzed to identify key interactions, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. It is anticipated that the sulfate and hydroxyl groups of the molecule would form hydrogen bonds with polar residues in the binding pocket, while the aromatic rings would engage in hydrophobic and pi-pi stacking interactions.

Scoring Functions for Binding Affinity Prediction

Scoring functions are mathematical models used to approximate the binding free energy of a ligand-protein complex. A lower (more negative) score generally indicates a more favorable binding affinity. There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions.

After docking, a scoring function is applied to each of the generated poses to rank them and predict the binding affinity of this compound to the target receptor. This allows for a quantitative comparison of its binding potential with that of loxapine or other related compounds. The predicted binding affinity can provide insights into the pharmacological activity of the metabolite.

Interactive Data Table: Hypothetical Molecular Docking Results for this compound with Dopamine D2 Receptor

Parameter Value
Binding Affinity (kcal/mol) -9.8
Interacting Residues Asp114, Ser193, Phe389
Key Interactions Hydrogen bond with Asp114, Pi-pi stacking with Phe389

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. mdpi.com By simulating the movements of atoms and molecules, MD can reveal information about the conformational changes, stability of the ligand-protein complex, and the role of solvent molecules.

For this compound, an MD simulation would typically start with the best-ranked pose from the molecular docking study. The ligand-protein complex would be placed in a simulated physiological environment, including water molecules and ions. The simulation would then be run for a period of nanoseconds to microseconds, tracking the trajectory of each atom.

The analysis of the MD trajectory can provide insights into the stability of the ligand's binding mode. Root Mean Square Deviation (RMSD) of the ligand's position can indicate whether it remains stably bound in the binding pocket or if it is prone to dissociation. Furthermore, MD simulations can reveal conformational changes in the protein upon ligand binding and identify key residues that are crucial for maintaining the stability of the complex. This information is invaluable for understanding the mechanism of action and for the rational design of new molecules with improved binding properties.

Solvent Effects and Conformational Ensembles

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. In the physiological environment, this compound is surrounded by water molecules, and its conformation is influenced by these interactions. Computational methods such as molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule in an aqueous environment.

MD simulations would track the movement of each atom in the molecule and the surrounding solvent over time, providing a dynamic picture of its behavior. These simulations can reveal the most stable conformations and the flexibility of different parts of the molecule. The presence of the highly polar sulfate group and the sodium counter-ion would significantly influence the interaction with water molecules, leading to a specific hydration shell around the molecule. This hydration shell plays a crucial role in the molecule's solubility and its ability to interact with biological targets.

The conformational ensemble, which is the collection of all accessible conformations and their relative populations, can be generated from these simulations. Understanding this ensemble is critical, as different conformations may have different affinities for the target receptors. The polar nature of the sulfate group is expected to dominate the interactions with the aqueous solvent, potentially leading to a more compact conformation compared to its non-sulfated precursor, 7-hydroxy-loxapine.

Binding Kinetics and Residence Time Predictions

Beyond just the binding affinity, the kinetics of how a drug binds to and dissociates from its target receptor are crucial for its pharmacological effect. A longer residence time at the receptor can lead to a more sustained therapeutic effect. Computational techniques, such as steered molecular dynamics (SMD) and metadynamics, can be utilized to predict the binding and unbinding pathways of this compound to its target receptors, which are primarily dopamine and serotonin receptors.

These simulations can help in estimating the association rate (k_on) and dissociation rate (k_off), which together determine the binding affinity (K_d) and the residence time (1/k_off). The sulfated metabolite is generally considered inactive, suggesting a significantly reduced binding affinity and likely a shorter residence time compared to loxapine and its active metabolites. In silico predictions could quantify this difference and provide insights into the molecular interactions, or lack thereof, that lead to this inactivity. The bulky and charged sulfate group may sterically hinder the molecule from fitting into the binding pocket of the receptor or may form unfavorable electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound are publicly available, the methodology can be applied to understand the impact of sulfation on the activity of loxapine metabolites.

Derivation of Physicochemical Descriptors (e.g., partition coefficient, electronic parameters)

To build a QSAR model, a set of numerical descriptors that characterize the physicochemical properties of the molecules is required. For this compound, these descriptors can be calculated using various computational chemistry software packages.

Key Physicochemical Descriptors:

DescriptorPredicted ValueSignificance
LogP (Partition Coefficient) Significantly lower than loxapineA lower LogP indicates higher hydrophilicity, which is expected due to the presence of the sulfate group. This would affect the molecule's ability to cross cell membranes.
Topological Polar Surface Area (TPSA) Significantly higher than loxapineA higher TPSA also points to lower membrane permeability and is influenced by the polar sulfate group.
Molecular Weight 445.85 g/mol Increased molecular weight compared to loxapine due to the addition of the sulfate group.
Hydrogen Bond Donors/Acceptors Increased number of acceptorsThe sulfate group provides additional hydrogen bond acceptors, influencing solubility and potential interactions with biological targets.
Electronic Parameters (e.g., partial charges) Highly negative charge on the sulfate groupThe distribution of charges across the molecule is critical for its interaction with the electrostatic environment of a receptor binding pocket.

These descriptors provide a quantitative basis for comparing the properties of this compound with other loxapine metabolites and for developing predictive models.

Development of Predictive Models for In Vitro Biological Activities

With a dataset of loxapine analogs and their experimentally determined biological activities (e.g., receptor binding affinities), a QSAR model could be developed. This model would take the form of a mathematical equation that relates the calculated physicochemical descriptors to the observed activity.

For instance, a multiple linear regression (MLR) or more advanced machine learning algorithms like random forest or support vector machines could be used to build the model. Such a model for dopamine D2 receptor binding, for example, would likely show that descriptors related to hydrophilicity and the presence of a bulky, charged group at the 7-position are negatively correlated with binding affinity.

While a specific model for this compound is not available, the principles of QSAR suggest that its structural and electronic properties, particularly the large, negatively charged sulfate group, are the primary reasons for its presumed lack of significant biological activity at neurotransmitter receptors compared to its parent compounds. The development of such predictive models is a powerful tool in medicinal chemistry for optimizing lead compounds and predicting the properties of their metabolites.

Future Research Directions and Translational Opportunities Non Clinical Focus

Development of Deuterated or Labeled Analogs for Advanced Research

The synthesis of deuterated or isotopically labeled analogs of 7-Hydroxy-loxapine-sulfate Sodium Salt presents a promising avenue for advanced pharmacological research. Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, can be strategically incorporated into drug molecules to alter their metabolic pathways. seekingalpha.comdrugbank.com This modification can lead to a "kinetic isotope effect," slowing down the rate of metabolism at specific sites and potentially leading to a more favorable pharmacokinetic profile. psychiatryonline.org

Key Research Applications:

Metabolic Stability Studies: Deuterated analogs can be used to investigate the metabolic stability of 7-Hydroxy-loxapine-sulfate. By replacing hydrogen with deuterium at sites susceptible to enzymatic degradation, researchers can pinpoint the primary routes of metabolism and identify which enzymes are involved.

Pharmacokinetic Profiling: Labeled compounds are invaluable in absorption, distribution, metabolism, and excretion (ADME) studies. seekingalpha.com The use of a deuterated version of 7-Hydroxy-loxapine-sulfate would allow for more precise tracking and quantification of the compound and its subsequent metabolites in complex biological systems.

Internal Standards for Bioanalysis: A deuterated form of loxapine (B1675254), Loxapine-d8, is already utilized as an internal standard for the quantification of the parent drug in mass spectrometry-based assays. fda.gov Similarly, a deuterated this compound would serve as a highly accurate internal standard for quantitative studies of this specific metabolite, improving the reliability of bioanalytical methods. psychiatryonline.org

Research AreaApplication of Deuterated/Labeled AnalogsPotential Benefits
Metabolism Investigating metabolic pathways and enzyme involvement.Elucidation of metabolic fate, identification of potential drug-drug interactions.
Pharmacokinetics ADME (Absorption, Distribution, Metabolism, Excretion) studies.Improved understanding of drug disposition, bioavailability, and half-life.
Bioanalysis Use as internal standards in mass spectrometry.Increased accuracy and precision of quantitative assays.

Investigation of this compound in Complex In Vitro Bioreactor Systems

Traditional two-dimensional cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive value in preclinical drug development. nih.gov Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, offer a more physiologically relevant platform for studying drug effects. fda.gov

The investigation of this compound in these complex bioreactor systems could provide significant insights into its activity and potential tissue-specific effects.

Potential Research Directions:

Neurotoxicity and Efficacy Screening: Utilizing brain organoids or "brain-on-a-chip" models, researchers could assess the neuropharmacological activity and potential toxicity of 7-Hydroxy-loxapine-sulfate in a more realistic, three-dimensional neural environment.

Metabolic Competence: Liver-on-a-chip systems, which incorporate metabolically active liver cells, can be used to study the further metabolism of 7-Hydroxy-loxapine-sulfate and its impact on hepatic function. fda.gov

Multi-Organ Interactions: Integrated multi-organ-on-a-chip platforms could be employed to investigate the systemic effects of the compound, simulating its journey through different organ systems and identifying potential off-target effects in a controlled in vitro setting.

Exploration of Polypharmacology and Off-Target Interactions at the Molecular Level

Polypharmacology, the ability of a single compound to interact with multiple targets, is a key consideration in drug research. While the parent drug, loxapine, is known to interact with a range of receptors, a detailed understanding of the off-target interactions of its 7-hydroxy metabolite is crucial for a complete pharmacological profile. nih.gov 7-Hydroxy-loxapine is recognized as a minor metabolite that exhibits a high affinity for D2 receptors. nih.gov

Future Research Focus:

Comprehensive Receptor Screening: A systematic screening of this compound against a broad panel of receptors, ion channels, and enzymes would help to identify any unforeseen off-target interactions. This can be achieved through high-throughput screening assays.

Molecular Modeling and Simulation: Computational approaches, such as molecular docking and dynamics simulations, can be used to predict and analyze the binding of 7-Hydroxy-loxapine-sulfate to various protein targets at the atomic level. This can provide insights into the structural basis of its interactions and guide further experimental validation.

Target ClassResearch ApproachPotential Insights
Receptors Radioligand binding assays, functional cell-based assays.Identification of novel receptor interactions and functional consequences.
Enzymes Enzyme inhibition/activation assays.Understanding of potential effects on metabolic pathways.
Ion Channels Electrophysiological recordings.Assessment of impact on neuronal excitability and other physiological processes.

Application as a Reference Standard in Metabolomics Research of Related Xenobiotics

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool in drug development and toxicology. The availability of high-purity reference standards is essential for the accurate quantification and identification of metabolites in complex biological samples.

7-Hydroxy-Loxapine is commercially available as a reference standard, which is crucial for analytical method development and validation, as well as for quality control applications.

Key Applications:

Quantitative Metabolomics: this compound can be used as a certified reference material to accurately quantify the levels of this specific metabolite in various biological matrices during metabolomics studies of loxapine.

Metabolite Identification: The availability of a pure standard facilitates the confident identification of the 7-hydroxy-loxapine-sulfate peak in complex chromatograms generated from metabolomics analyses.

Cross-Validation of Analytical Methods: It can be used to cross-validate different analytical platforms and methods used for the analysis of loxapine and its metabolites, ensuring data consistency and reliability across different studies and laboratories.

Novel Analytical Approaches for Trace Level Detection in Complex Biological Matrices for Research Purposes

The accurate measurement of drug metabolites, often present at low concentrations in biological fluids, requires highly sensitive and specific analytical methods. While methods like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are well-established for the quantification of loxapine and its metabolites, including 7-OH-loxapine, there is always a drive for innovation.

Future Directions in Analytical Methodologies:

Advanced Extraction Techniques: The development and application of novel solid-phase extraction (SPE) sorbents or microextraction techniques could improve the recovery and enrichment of 7-Hydroxy-loxapine-sulfate from complex matrices like plasma and brain tissue, leading to lower limits of quantification.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can provide greater specificity and the ability to perform untargeted screening for previously unknown metabolites of loxapine, in addition to quantifying the known ones.

High-Throughput Screening (HTS) Methods: The adaptation of current analytical methods to high-throughput formats would enable the rapid analysis of a large number of samples, which is particularly beneficial in large-scale preclinical studies.

Analytical TechniqueAdvancementBenefit for Research
Sample Preparation Novel solid-phase extraction (SPE) materials, microextraction by packed sorbent (MEPS).Increased extraction efficiency, reduced sample volume, and matrix effects.
Chromatography Ultra-high-performance liquid chromatography (UHPLC).Faster analysis times and improved chromatographic resolution.
Mass Spectrometry High-resolution mass spectrometry (HRMS), improved ionization sources.Enhanced sensitivity and specificity, capability for untargeted analysis.

Q & A

Q. How can researchers design studies to explore the pharmacological implications of sulfation on loxapine derivatives?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying sulfation positions and compare receptor binding affinities.
  • In vivo models : Evaluate pharmacokinetic and toxicity profiles in rodent studies, referencing methodologies for similar bile acid sulfates .
  • Computational modeling : Predict sulfate group interactions with target enzymes (e.g., sulfotransferases) using molecular docking tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.